molecular formula C12H8N4OS B5538940 Benzothiazolyl pyrimidine carboxamide

Benzothiazolyl pyrimidine carboxamide

Cat. No.: B5538940
M. Wt: 256.29 g/mol
InChI Key: RZIYMCSAJCTRFO-UHFFFAOYSA-N
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Description

Benzothiazolyl pyrimidine carboxamide is a heterocyclic compound that combines the structural features of benzothiazole and pyrimidine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzothiazolyl pyrimidine carboxamide can be achieved through various synthetic pathways. Common methods include:

Industrial Production Methods: Industrial production often employs microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times. These methods are favored for their efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzothiazolyl pyrimidine carboxamides, which exhibit different biological activities depending on the substituents .

Scientific Research Applications

Benzothiazolyl pyrimidine carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzothiazolyl pyrimidine carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: Benzothiazolyl pyrimidine carboxamide stands out due to its combined structural features, which confer unique biological activities not observed in simpler benzothiazole or pyrimidine derivatives. Its ability to inhibit specific molecular targets, such as HIV-1 Pr55Gag, highlights its potential as a versatile therapeutic agent .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4OS/c17-11(10-13-6-3-7-14-10)16-12-15-8-4-1-2-5-9(8)18-12/h1-7H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIYMCSAJCTRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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